molecular formula C10H8N2O2S B1276083 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 99361-29-2

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B1276083
CAS No.: 99361-29-2
M. Wt: 220.25 g/mol
InChI Key: YXIZTCTXXDBABW-UHFFFAOYSA-N
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Description

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIZTCTXXDBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406979
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99361-29-2
Record name 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Glycine Derivatives

The most widely reported method involves glycine or its derivatives as starting materials. A patented approach (CN105693619A) outlines a three-step process:

  • Enolization and Cyclization :

    • Acetyl glycine ethyl ester reacts with Sodium ethylate and Ethyl formate in methyl acetate.
    • Potassium thiocyanate and copper-bath facilitate cyclization to form 2-sulfydryl-4-imidazole-ethyl formate.
    • Conditions : 60–75°C, 2–3 hours.
  • Catalytic Oxidation Desulfurization :

    • 2-Sulfydryl-4-imidazole-ethyl formate is treated with a BaSO₄–Fe(NO₃)₃–FeSO₄ composite catalyst in toluene.
    • Yield : 68–72% after recrystallization.
  • Hydrolysis :

    • The ethyl ester intermediate is hydrolyzed in 1–2% KOH, followed by acidification with H₂SO₄ to yield the final carboxylic acid.

CeO₂–MgO-Catalyzed Cyclization

A CeO₂–MgO heterogeneous catalyst enables efficient one-pot synthesis:

  • Reactants : Substituted α-bromo ketones, thiourea derivatives.
  • Conditions : 90°C, 3–6 hours in DMF.
  • Yield : 78–80% for imidazo[4,5-c]pyrazole analogs.
  • Advantages : Short reaction time, high regioselectivity, and recyclable catalyst.

Thiourea-Mediated Pathways

Thiourea derivatives react with phenyl isothiocyanate to form intermediates, which cyclize under acidic conditions:

  • Step 1 : Glycine reacts with phenyl isothiocyanate in pyridine–water (1:1) to form a phenylthiocarbamoyl derivative.
  • Step 2 : Anhydrous HCl in nitromethane induces cyclization to 3-phenyl-2-thiohydantoin.
  • Step 3 : Hydrolysis with Ba(OH)₂ yields the carboxylic acid.
  • Yield : 50–60% after purification.

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Yield Key Advantage
Glycine Cyclocondensation KSCN, Cu-bath 60–75°C 68–72% Scalable for industrial production
CeO₂–MgO Catalysis CeO₂–MgO 90°C 78–80% Eco-friendly, recyclable catalyst
Thiourea-Mediated HCl, Ba(OH)₂ Room temp. 50–60% Low energy requirement

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors improve efficiency:

  • Solvent : Ionic liquids (e.g., [BMIM][BF₄]) replace acetic acid, reducing waste.
  • Catalyst Loading : Sodium acetate reduced from 2.0 to 1.5 equiv without yield loss.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity.

Mechanistic Insights

Cyclization proceeds via a six-membered transition state (DFT studies):

  • Knoevenagel Condensation : Aldol addition of aldehyde to thiourea.
  • Dehydration : Forms conjugated enone intermediate.
  • Cyclization : Imidazole nitrogen attacks electrophilic carbon, stabilized by acetic acid.
  • Energy Barrier : ~25 kcal/mol, validated via kinetic isotope effects.

Challenges and Solutions

  • By-Products : Dimerization of thiazolidinone precursors (resolved via excess thiourea).
  • Tautomerism : Variable-temperature NMR confirms thione-thiol equilibrium.
  • Spectral Contradictions : HPLC-MS detects impurities; DFT predicts NMR shifts.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Enzyme Interaction and Modulation

One of the primary applications of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is its interaction with enzymes. The compound has been shown to influence the activity of various enzymes, including proteases and oxidoreductases. The thioxo group in the compound can bind to the active sites of these enzymes, leading to either inhibition or activation, which can be crucial for regulating metabolic pathways in biological systems.

Cellular Effects

The compound has also demonstrated significant effects on cellular processes. Research indicates that it can modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are integral to cell proliferation and apoptosis. This modulation can have implications for cancer research and therapeutic strategies targeting cell growth and survival.

Pharmacological Applications

Potential Therapeutic Uses

Due to its biochemical properties, this compound is being investigated for potential therapeutic uses. Its ability to interact with biological macromolecules suggests that it could serve as a lead compound in drug development for diseases where enzyme modulation is beneficial. For instance, compounds with similar structures have been explored for their anti-inflammatory and anticancer properties .

Drug Delivery Systems

In the context of drug delivery, this compound may be utilized in developing biodegradable implants or controlled release systems. Its chemical structure allows for modifications that could enhance solubility and bioavailability of therapeutic agents when incorporated into polymer matrices . This application is particularly relevant in the field of regenerative medicine, where sustained release of growth factors or drugs is essential.

Synthetic Applications

Synthetic Routes and Production Methods

The synthesis of this compound can be achieved through various methods. A common synthetic route involves reacting phenyl isothiocyanate with glycine under basic conditions to form the imidazole ring. The reaction conditions typically require heating to promote cyclization and product formation .

In industrial settings, continuous flow reactors are employed to optimize yield and purity during production. Techniques such as recrystallization and chromatography are used for purification purposes.

Chemical Reactivity

Reactivity Profiles

The compound exhibits various chemical reactivities that can be exploited in synthetic chemistry:

  • Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions under suitable conditions.

Mechanism of Action

The mechanism of action of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound may interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the phenyl group.

    3-phenyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains an oxo group instead of a thioxo group.

    3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylic acid: Carboxylic acid group is at a different position.

Uniqueness

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both a thioxo group and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

3-Phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O2_{2}S
  • Molecular Weight : 220.25 g/mol
  • CAS Number : 99361-29-2

The compound's structure significantly influences its reactivity and biological activity, particularly through the thioxo group, which can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various derivatives, compounds related to this structure showed significant activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma). The observed cytotoxicity was linked to the compound's ability to induce apoptosis and disrupt cell cycle progression. For instance, derivatives of the compound showed IC50_{50} values in the low micromolar range against these cancer cells, indicating potent activity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and signaling pathways:

  • Enzyme Inhibition : The thioxo group can bind to the active sites of proteases and oxidoreductases, leading to either inhibition or activation of these enzymes.
  • Cell Signaling Modulation : The compound has been shown to influence pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth:

Compound DerivativePathogen TestedMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus0.5 µg/mL
Derivative BE. faecalis0.8 µg/mL
Derivative CStreptococcus pyogenes1.0 µg/mL

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and evaluated their effects on cancer cell lines:

Compound AnalogCancer Cell LineIC50_{50} (µM)
Analog XHeLa4.1
Analog YL3635.0
Analog ZMDA-MB-231 (breast)6.0

The results highlighted the potential for these compounds as effective anticancer agents due to their ability to induce cell death through apoptosis .

Q & A

Basic Research Question

  • 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and imidazole ring protons (δ 3.5–4.5 ppm for dihydro protons).
  • 13C NMR : Confirms carboxylic acid carbonyl (δ ~170 ppm) and thioxo C=S (δ ~160 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond lengths (e.g., C-S bond distance ~1.67 Å) to validate tautomeric forms .
  • IR : Detects O-H (carboxylic acid, ~2500–3000 cm⁻¹) and C=S (~1200 cm⁻¹) stretches .

How can researchers resolve contradictions in spectral data observed across different synthesis batches?

Advanced Research Question
Contradictions may arise from tautomerism (thione-thiol equilibrium) or polymorphic crystal forms. Strategies include:

  • Variable-temperature NMR to track tautomeric shifts.
  • HPLC-MS to detect trace impurities (e.g., unreacted aldehyde or thiazolidinone derivatives) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies .
  • Recrystallization optimization : Use polar aprotic solvents (e.g., DMF) to isolate specific polymorphs .

What are common by-products during synthesis, and how can they be mitigated?

Basic Research Question
Common by-products include:

  • Unreacted 3-formyl-indole-2-carboxylic acid (detected via TLC at Rf ~0.5).
  • Thiazolidinone dimerization products (e.g., disulfide bridges, identified via mass spectrometry).
    Mitigation involves:
  • Using excess thioxo-thiazolidinone (1.2 equiv) to drive the reaction to completion.
  • Shortening reflux time to 2–3 hours to avoid thermal decomposition .

What strategies exist for modifying the phenyl or thioxo groups to enhance bioactivity?

Advanced Research Question

  • Phenyl substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) via Suzuki-Miyaura coupling to modulate electron density and binding affinity .
  • Thioxo replacement : Substitute sulfur with selenium (C=Se) to study chalcogen effects on redox activity .
  • Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases), guiding rational modifications .

How can reaction conditions be optimized for scale-up while maintaining yield?

Advanced Research Question

  • Solvent selection : Replace acetic acid with recyclable ionic liquids (e.g., [BMIM][BF₄]) to enhance sustainability .
  • Catalyst loading : Reduce sodium acetate from 2.0 equiv to 1.5 equiv without compromising yield .
  • Continuous flow reactors : Improve heat transfer and reduce reaction time from 3 hours to 30 minutes .

What mechanistic insights explain the cyclization step during synthesis?

Advanced Research Question
Cyclization proceeds via a Knoevenagel condensation mechanism:

Aldol addition : The aldehyde group of 3-formyl-indole-2-carboxylic acid attacks the thiazolidinone’s α-carbon.

Dehydration : Forms a conjugated enone intermediate.

Cyclization : Nucleophilic attack by the imidazole nitrogen, facilitated by acetic acid protonation.
DFT studies reveal a six-membered transition state with an energy barrier of ~25 kcal/mol, validated by kinetic isotope effects .

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